Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate

Description

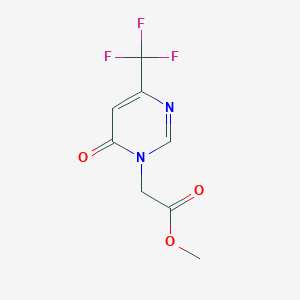

Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate is a chemical compound with the molecular formula C8H7F3N2O3 and a molecular weight of 236.15 g/mol It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 4-position and an oxo group at the 6-position of the pyrimidine ring

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3/c1-16-7(15)3-13-4-12-5(2-6(13)14)8(9,10)11/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJCESXABXFNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=CC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate typically involves the reaction of appropriate pyrimidine precursors with methylating agents under controlled conditions. One common synthetic route involves the condensation of 4-(trifluoromethyl)pyrimidine-6-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions to yield the desired ester product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating reactive intermediates for further modifications.

Example :

2-(2-Methyl-6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid (a hydrolysis product) is synthesized via refluxing with NaOH or HCl, yielding >80% conversion.

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl ester | 1M HCl, reflux, 4h | Carboxylic acid | 83% |

Nucleophilic Substitution at the Pyrimidinone Ring

The 6-oxo group in the pyrimidinone ring can act as a leaving group under phosphorylation or halogenation conditions, enabling substitution reactions.

Key Reactions :

-

Phosphorylation : Treatment with POCl₃ in acetonitrile at 80°C replaces the hydroxyl group with chlorine, yielding 4-chloro derivatives .

-

Bromination : POBr₃ in acetonitrile produces 4-bromo-2-methyl-6-(trifluoromethyl)pyrimidine (62.5% yield) .

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Chlorination | POCl₃ | CH₃CN, 80°C, 8h | 4-Chloro derivative | 54.6% |

| Bromination | POBr₃ | CH₃CN, 80°C, 6h | 4-Bromo derivative | 62.5% |

Condensation and Cyclization Reactions

The pyrimidinone ring participates in cyclocondensation reactions with hydrazines or amidines to form fused heterocycles.

Example :

Reaction with hydrazine derivatives in ethanol forms pyrazolylpyrimidinones, a class of antitubercular agents .

| Reactant | Reagent | Product | Application |

|---|---|---|---|

| Methyl ester | Hydrazine hydrate | Pyrazolylpyrimidinone | Medicinal chemistry |

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group deactivates the pyrimidine ring, directing electrophiles to meta positions. Nitration or sulfonation requires harsh conditions.

Key Insight :

Limited EAS reactivity due to electron-withdrawing CF₃ group, but halogenation (e.g., iodination) is feasible using N-iodosuccinimide .

Functional Group Interconversion

The ester group can be converted to amides or ketones via standard organic transformations:

-

Amidation : Reaction with amines (e.g., 2-chloro-5-(trifluoromethyl)aniline) in DMF forms acetamide derivatives.

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol, though yields are moderate (50–60%).

Stability and Side Reactions

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds similar to methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate exhibit notable antimicrobial properties. The presence of the pyrimidine ring is crucial in enhancing biological activity against various pathogens.

Case Study : A comparative analysis of several pyrimidine derivatives indicated that modifications on the pyrimidine structure significantly affect their antimicrobial efficacy. For instance, derivatives with electron-withdrawing groups like trifluoromethyl displayed enhanced activity against Staphylococcus aureus and Escherichia coli .

| Compound | Structure Features | Antimicrobial Activity |

|---|---|---|

| This compound | Pyrimidine core with trifluoromethyl group | High against Gram-positive bacteria |

| Related Pyrimidine Derivative | Similar structure without trifluoromethyl | Moderate activity against Gram-negative bacteria |

Cancer Research

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation in specific types of cancer, potentially serving as a lead compound for developing new anticancer agents.

Case Study : In vitro studies demonstrated that this compound exhibited selective cytotoxicity towards human breast cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy .

Agricultural Applications

This compound also shows promise in agricultural sciences, particularly as a potential herbicide or fungicide. Its chemical structure allows it to interact with biological systems in plants, potentially inhibiting growth or fungal infections.

Case Study : Research has indicated that similar pyrimidine-based compounds can disrupt metabolic pathways in weeds and fungi, leading to effective control measures in agricultural settings. The trifluoromethyl group enhances lipophilicity, improving absorption and efficacy .

Material Science Applications

The unique properties of this compound make it an interesting candidate for material science applications, including the development of polymers and coatings.

Case Study : Investigations into polymer composites incorporating trifluoromethyl-containing compounds have shown improved thermal stability and chemical resistance. This suggests potential applications in protective coatings and advanced materials .

Mechanism of Action

The mechanism of action of Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation . For example, it may inhibit the activity of kinases involved in signal transduction pathways, thereby affecting cell growth and survival.

Comparison with Similar Compounds

Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate can be compared with other pyrimidine derivatives, such as:

Methyl 2-[6-oxo-4-(methyl)pyrimidin-1-yl]acetate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

Methyl 2-[6-oxo-4-(chloromethyl)pyrimidin-1-yl]acetate: The presence of a chloromethyl group instead of a trifluoromethyl group can lead to variations in reactivity and biological activity.

Methyl 2-[6-oxo-4-(bromomethyl)pyrimidin-1-yl]acetate: Similar to the chloromethyl derivative, the bromomethyl group can influence the compound’s properties and applications.

Biological Activity

Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate (CAS Number: 2004497-81-6) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₃N₂O₃ |

| Molecular Weight | 236.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2004497-81-6 |

| Storage Temperature | Ambient |

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Notably, compounds with similar pyrimidine structures have been identified as inhibitors of adenylyl cyclase (AC), particularly AC1, which plays a role in chronic pain and neurodegenerative diseases.

- Adenylyl Cyclase Inhibition : Research indicates that certain pyrimidine derivatives can selectively inhibit AC1, leading to reduced cAMP production. This inhibition is crucial for managing chronic pain conditions and may also affect learning and memory processes .

- Antitumor Activity : Some studies suggest that pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The trifluoromethyl group may enhance the lipophilicity and metabolic stability of these compounds, contributing to their antitumor efficacy .

- Antimicrobial Properties : Preliminary investigations have indicated that related pyrimidine compounds possess antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Inhibition of Adenylyl Cyclase Type 1

A study focused on the optimization of a series of pyrimidinone analogues demonstrated that this compound exhibited significant inhibitory activity against AC1. The compound was found to have an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent for chronic pain management .

Case Study 2: Antitumor Activity Assessment

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. These findings support further investigation into its use as an anticancer agent .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Selectivity : The compound shows selective inhibition of AC1 over other isoforms like AC8, which is crucial for minimizing side effects in therapeutic applications .

- Structure-Activity Relationship (SAR) : Modifications to the pyrimidine scaffold can significantly impact biological activity. For instance, altering substituents on the aromatic ring has been shown to enhance potency against specific targets .

Summary Table of Biological Activities

| Activity Type | Target/Mechanism | Findings |

|---|---|---|

| Adenylyl Cyclase Inhibition | AC1 | Low micromolar IC50 |

| Antitumor Activity | Various cancer cell lines | Dose-dependent growth inhibition |

| Antimicrobial Activity | Bacterial strains | Significant antimicrobial effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate, and how are yields maximized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidine derivatives are reacted with methyl acetates under basic conditions. Yields (~78–93%) are optimized using solvent systems like petroleum ether/ethyl acetate (5:1 v/v) and catalysts such as triethylamine .

- Key Characterization : Post-synthesis, nuclear magnetic resonance (NMR) (e.g., δ 8.59 ppm for NH protons) and infrared (IR) spectroscopy (e.g., 1727 cm⁻¹ for carbonyl stretches) confirm structural integrity .

Q. How is the compound characterized to verify purity and structural identity?

- Analytical Workflow :

- HPLC : Retention time (e.g., 0.99 minutes under SMD-TFA50 conditions) and LC-MS (e.g., m/z 681 [M+H]⁺) are used for purity assessment .

- Spectroscopy : ¹H/¹³C NMR for substituent positioning, IR for functional group validation, and exact mass spectrometry (e.g., 301.0784 Da fragments) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Role as a Pharmacophore : The trifluoromethyl-pyrimidinone core is critical in drug discovery, particularly as a building block for kinase inhibitors or antimicrobial agents. For example, analogs show IC₉₀ values of 1.5 µM against Mycobacterium tuberculosis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- SAR Strategy :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., fluoro, chloro) at the pyrimidinone 4-position to enhance metabolic stability.

- Backbone Optimization : Replace the methyl ester with ethyl or benzyl esters to modulate lipophilicity (clogP <5) and solubility .

- Biological Testing : Evaluate inhibitory constants (Ki) against target enzymes (e.g., NtPPO Ki = 0.0338 µM) and cytotoxicity in mammalian cell lines .

Q. What computational approaches are used to predict binding modes with biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., protoporphyrinogen IX oxidase). Focus on hydrogen bonding with the pyrimidinone carbonyl and hydrophobic interactions with the trifluoromethyl group .

- MD Simulations : Perform 100-ns molecular dynamics (MD) runs to assess binding stability and conformational changes in the enzyme-ligand complex .

Q. How should researchers address contradictions in biological activity data across different assays?

- Case Example : If cytotoxicity (e.g., CC₅₀ <10 µM) conflicts with antimicrobial potency (IC₉₀ ~1.5 µM):

Assay Validation : Cross-check using orthogonal assays (e.g., resazurin vs. CFU counting for M. tuberculosis).

Structural Analysis : Investigate off-target effects via proteome-wide affinity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.